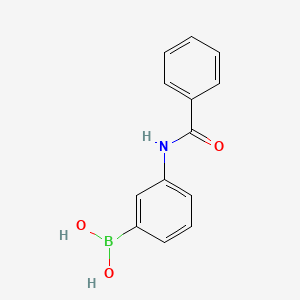

3-(Benzoylamino)phenylboronic acid

Description

Properties

IUPAC Name |

(3-benzamidophenyl)boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BNO3/c16-13(10-5-2-1-3-6-10)15-12-8-4-7-11(9-12)14(17)18/h1-9,17-18H,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYITUHAPFVNFMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Benzoylamino Phenylboronic Acid and Analogs

Strategies for Boron-Carbon Bond Formation

The creation of the aryl-boron bond is a key step in the synthesis of phenylboronic acids. Several advanced methods have been developed to achieve this transformation efficiently and with high yields.

Grignard Reagent-Mediated Boronylation Approaches

A well-established method for synthesizing arylboronic acids involves the use of Grignard reagents. This approach typically involves the reaction of an aryl magnesium halide with a trialkyl borate (B1201080), such as trimethyl borate, followed by hydrolysis. google.comgoogle.com The high reactivity of Grignard reagents necessitates low temperatures, often around -78°C, to prevent multiple additions to the boron center. google.com A general and convenient protocol involves the electrophilic borylation of aryl Grignard reagents prepared from aryl bromides by direct insertion of magnesium in the presence of lithium chloride or by magnesium/bromine exchange. organic-chemistry.org This method allows for the synthesis of various arylboronic acids in excellent yields at 0°C. organic-chemistry.org

| Aryl Halide Precursor | Borylation Reagent | Conditions | Yield |

| Aryl Bromide | Trimethyl borate | Mg, LiCl, THF, 0°C | Excellent |

| Aryl Bromide | Triisopropyl borate | iPrMgCl·LiCl, THF, 0°C | Excellent |

This table summarizes the Grignard reagent-mediated borylation of aryl halides, highlighting the key reagents and conditions that lead to high yields of the corresponding arylboronic acids.

Transmetalation Reactions Involving Aryl Silanes and Stannanes

Transmetalation reactions offer an alternative route to arylboronic acids. In this method, an organometallic compound containing an aryl group is reacted with a boron-containing reagent. Aryltrialkylstannanes and aryltrialkylsilanes can be transmetalated with a boron halide, such as boron tribromide, to form an arylboron dihalide. nih.govresearchgate.net Subsequent acidic hydrolysis of this intermediate yields the desired arylboronic acid. nih.gov This method is particularly useful for preparing relatively simple phenylboronic acids. nih.govresearchgate.net

Transition Metal-Catalyzed Coupling of Aryl Halides or Triflates with Diboronyl Reagents

The Miyaura borylation is a powerful and widely used method for the synthesis of arylboronic esters, which can then be hydrolyzed to the corresponding boronic acids. acsgcipr.orgrsc.org This reaction involves the palladium-catalyzed cross-coupling of aryl halides (iodides, bromides, or chlorides) or triflates with a diboronyl reagent, most commonly bis(pinacolato)diboron (B136004) (B₂pin₂). nih.govresearchgate.net The choice of ligand for the palladium catalyst is crucial for an efficient reaction. acsgcipr.org While effective, a limitation of this method can be the cost of the diboronyl reagents. nih.gov

| Aryl Precursor | Diboronyl Reagent | Catalyst System | Key Features |

| Aryl Halides/Triflates | Bis(pinacolato)diboron | Palladium complex with appropriate ligand | Broad substrate scope, avoids stoichiometric organometallic reagents. acsgcipr.org |

| Aryl Bromides | Bis-Boronic Acid | Transition-metal-free, radical pathway | Atom-economic, mild conditions. researchgate.net |

This interactive table outlines the key aspects of transition metal-catalyzed borylation and a transition-metal-free alternative, providing a comparative overview of these important synthetic strategies.

Directed Aromatic C-H Functionalization for Boronylation

Direct C-H functionalization has emerged as an atom-economical and efficient strategy for the synthesis of arylboronic acids. nih.govresearchgate.net This approach avoids the pre-functionalization of the aromatic ring with a halide or triflate. In some methods, a directing group is used to guide the borylation to a specific position on the aryl ring. For instance, N-methyliminodiacetic acid (MIDA) boronates can act as both a protecting and a directing group for the meta-C(sp²)–H functionalization of arylboronic acids. nih.govrsc.orgresearchgate.net This palladium-catalyzed reaction can proceed at room temperature under aerobic conditions. nih.govrsc.orgresearchgate.net

Introduction of the Benzoylamino Moiety

Once the phenylboronic acid core is established, the benzoylamino group can be introduced through various amidation reactions.

Amidation Reactions of Aminophenylboronic Acids (e.g., from 3-Aminophenylboronic Acid)

A common and straightforward method to introduce the benzoylamino moiety is through the amidation of an aminophenylboronic acid, such as 3-aminophenylboronic acid. This reaction is typically carried out by reacting the aminophenylboronic acid with benzoyl chloride in the presence of a base. nih.govresearchgate.net For example, 3-aminophenylboronic acid can be dissolved in a mixture of tetrahydrofuran (B95107) and water with sodium bicarbonate, and then treated with benzoyl chloride to yield 3-(benzoylamino)phenylboronic acid. nih.gov Alternatively, the reaction can be performed with other bases and solvent systems. researchgate.net

Arylboronic acids bearing electron-withdrawing groups have also been shown to be highly efficient catalysts for the amidation reaction between carboxylic acids and amines. orgsyn.org

| Amine Substrate | Acylating Agent | Base | Solvent | Yield |

| 3-Aminophenylboronic acid | Benzoyl chloride | Sodium bicarbonate | THF/Water | 36.7% nih.gov |

| 3-Aminophenylboronic acid | Acryloyl chloride | - | - | - researchgate.net |

| Various amines | Various carboxylic acids | Catalytic (3,4,5-trifluorophenyl)boronic acid | Toluene | High orgsyn.org |

This table details different amidation strategies to introduce the benzoylamino or related acylamino functionalities onto a phenylboronic acid scaffold, showcasing the versatility of this chemical transformation.

Polymer-Assisted Liquid Phase In-Parallel Synthesis Techniques for Amide Derivatives

Polymer-assisted solution-phase (PASP) synthesis has become a cornerstone for the rapid and efficient parallel synthesis of chemical libraries, including amide derivatives analogous to this compound. nih.gov This methodology merges the advantages of homogeneous solution-phase chemistry—such as familiar reaction kinetics and the absence of diffusion limitations—with the purification benefits of solid-phase synthesis. rsc.orgacs.org

In a typical PASP approach for amide synthesis, one of the reactants is attached to a soluble polymer support, such as polyethylene (B3416737) glycol (PEG) or a specifically designed block copolymer. rsc.orgacs.org For the synthesis of a library of analogs of this compound, one could envision two primary routes:

A diverse library of carboxylic acids is reacted with a polymer-bound 3-aminophenylboronic acid.

A polymer-supported benzoyl derivative is reacted with a library of substituted aminophenylboronic acids.

The use of a soluble polymer support allows the reaction to proceed in a homogeneous solution, ensuring high reactivity. acs.org A key advantage of this technique is the ability to use excess reagents to drive the reaction to completion. combichemistry.com Following the reaction, the polymer-supported product can be easily precipitated by adding a solvent in which the polymer is insoluble (e.g., diethyl ether for PEG). This allows for the simple removal of excess reagents and byproducts through filtration, bypassing the need for tedious chromatographic purification. mdpi.com

Alternatively, polymer-bound scavengers or reagents can be employed. For instance, after an amide coupling reaction between 3-aminophenylboronic acid and a carboxylic acid in solution, a polymer-bound isocyanate could be added to sequester any unreacted amine, while a polymer-bound amine could scavenge excess carboxylic acid. The polymer resins are then simply filtered off, leaving the purified amide product in solution. nih.gov This capture-and-release technique is highly amenable to automation and the generation of large compound libraries in parallel formats, such as 96-well plates. nih.govspirochem.com

A related technique is fluorous-assisted solution-phase synthesis, where a reactant is tagged with a highly fluorinated moiety. nih.gov After the reaction, the fluorous-tagged product can be selectively separated from non-fluorinated reagents and byproducts using fluorous solid-phase extraction (F-SPE). This method has been successfully automated for the synthesis of complex molecules like oligosaccharides and can be adapted for the parallel synthesis of amide libraries. nih.gov

Optimization of Reaction Conditions and Yields

The yield and purity of this compound and its analogs are highly dependent on the careful optimization of reaction conditions. Key parameters that are frequently fine-tuned include the choice of solvent, base, catalyst, temperature, and reaction time. Current time information in Tiranë, AL.

Amide bond formation is a critical step in the synthesis of the target compound. Research into the coupling of electron-deficient amines with carboxylic acids has shown that a combination of coupling reagents and bases can significantly impact outcomes. A study highlighted that using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) with 4-dimethylaminopyridine (B28879) (DMAP) and a catalytic amount of hydroxybenzotriazole (B1436442) (HOBt) provides an effective system for synthesizing functionalized amides. nih.gov

In the context of reactions involving phenylboronic acids, optimization is crucial. For instance, in a metal-free direct amination of phenylboronic acid, a screening of various acids and solvents was performed to maximize yield. It was found that trifluoroacetic acid (TFA) as an additive and dichloroethane (DCE) as the solvent gave the best results, significantly enhancing the product yield. nih.gov

| Entry | Acid (equiv.) | Solvent | Yield (%) |

| 1 | - | TFE | 45 |

| 2 | Acetic Acid (1.5) | TFE | 52 |

| 3 | p-TsOH (1.5) | TFE | 61 |

| 4 | TFA (1.5) | TFE | 69 |

| 5 | TFA (3.0) | TFE | 78 |

| 6 | TFA (3.0) | THF | 62 |

| 7 | TFA (3.0) | Dioxane | 71 |

| 8 | TFA (3.0) | DCE | 85 |

| 9 | TFA (3.0) | Toluene | 55 |

| Table 1: Optimization of amination of phenylboronic acid. Data adapted from a study on the metal-free transformation of aryl boronic acids. nih.gov TFE = 2,2,2-Trifluoroethanol, p-TsOH = p-Toluenesulfonic acid, TFA = Trifluoroacetic acid, THF = Tetrahydrofuran, DCE = 1,2-Dichloroethane. |

Similarly, for transition-metal-catalyzed reactions, which are common for modifying arylboronic acids, extensive optimization is standard practice. In a nickel-catalyzed four-component carbonylation reaction involving an arylboronic acid, various catalysts, ligands, and bases were screened. The study identified that using NiCl₂·diglyme as the catalyst with 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy) as the ligand and triethylamine (B128534) (Et₃N) as the base in 1,4-dioxane (B91453) provided the highest yield. spirochem.com

| Entry | Ni-catalyst (10 mol%) | Ligand (10 mol%) | Base (2.0 equiv) | Solvent | Yield (%) |

| 1 | NiBr₂ | dtbpy | Et₃N | 1,4-Dioxane | 64 |

| 2 | NiCl₂ | dtbpy | Et₃N | 1,4-Dioxane | 75 |

| 3 | NiI₂ | dtbpy | Et₃N | 1,4-Dioxane | 58 |

| 4 | NiCl₂·diglyme | dtbpy | Et₃N | 1,4-Dioxane | 88 |

| 5 | Ni(acac)₂ | dtbpy | Et₃N | 1,4-Dioxane | 45 |

| 6 | NiCl₂·diglyme | dppf | Et₃N | 1,4-Dioxane | 21 |

| 7 | NiCl₂·diglyme | dtbpy | DBU | 1,4-Dioxane | 72 |

| 8 | NiCl₂·diglyme | dtbpy | K₂CO₃ | 1,4-Dioxane | 35 |

| Table 2: Optimization of a Ni-catalyzed carbonylative reaction involving an arylboronic acid. Data adapted from a study on four-component spirocyclization. spirochem.com dtbpy = 4,4′-di-tert-butyl-2,2′-bipyridine, acac = acetylacetonate, dppf = 1,1'-Bis(diphenylphosphino)ferrocene, DBU = 1,8-Diazabicyclo[5.4.0]undec-7-ene. |

These examples underscore the importance of systematic screening of reaction parameters to achieve high efficiency in the synthesis of substituted phenylboronic acids like this compound.

Isolation and Purification Techniques for Substituted Phenylboronic Acids

The isolation and purification of substituted phenylboronic acids are critical for obtaining materials of high purity. Due to their unique chemical properties, including their acidity and tendency to form boroxines (trimeric anhydrides), several specialized techniques are employed. acs.org

Acid-Base Extraction: A highly effective method for purifying boronic acids involves their conversion into a boronate salt. researchgate.netnih.gov The crude product is treated with an aqueous base (e.g., sodium hydroxide), which converts the acidic boronic acid into its water-soluble salt. Non-acidic impurities can then be removed by extraction with an organic solvent like diethyl ether. nih.gov The aqueous layer containing the pure boronate salt is then acidified (e.g., with HCl), causing the purified boronic acid to precipitate or be extracted into a fresh organic layer. researchgate.netnih.gov

Recrystallization: For solid derivatives, recrystallization is a common and powerful purification technique. The choice of solvent is critical; suitable systems for phenylboronic acid derivatives include mixtures of ethanol (B145695) and water, or solvents like dichloroethane and ethyl acetate. mdpi.comacs.org

Column Chromatography: Purification by column chromatography on silica (B1680970) gel is frequently used, though it can be challenging for boronic acids due to their polarity and potential for strong interaction with the stationary phase. acs.orgmdpi.com This can lead to peak tailing and difficult elution. The problem can sometimes be mitigated by using a modified eluent system, for example, by adding a small amount of acetic acid to the mobile phase to suppress deprotonation of the boronic acid on the silica surface. mdpi.com

Salting Out: In cases where the product is synthesized in a mixture of water and a water-miscible organic solvent, a salting-out technique can be employed for isolation. The addition of a salt increases the polarity of the aqueous phase, reducing the solubility of the organic compound and promoting its separation, often into a distinct layer of the water-miscible organic solvent. nih.gov

Trituration: This technique involves washing the crude solid product with a solvent in which the desired compound is insoluble but the impurities are soluble. This simple wash can effectively remove more soluble byproducts. mdpi.com

The final choice of purification method depends on the specific properties of the this compound analog and the nature of the impurities present in the crude reaction mixture. Often, a combination of these techniques is required to achieve the desired level of purity.

Elucidation of Reaction Mechanisms and Chemical Transformations

Transition Metal-Catalyzed Cross-Coupling Reactions

3-(Benzoylamino)phenylboronic acid is a valuable substrate in transition metal-catalyzed cross-coupling reactions, which are powerful methods for the formation of carbon-carbon bonds. The most prominent of these is the Suzuki-Miyaura coupling.

The Suzuki-Miyaura coupling reaction is a palladium-catalyzed reaction that couples an organoboron compound (like a boronic acid) with an organic halide or triflate. pearson.com This reaction is fundamental in synthetic organic chemistry for constructing biaryl structures and other complex molecules. The generally accepted catalytic cycle involves three primary steps: oxidative addition, transmetalation, and reductive elimination. pearson.comstenutz.eunih.gov

(Where Ar-X is an aryl or vinyl halide/triflate and L represents the ligands on the palladium catalyst)

The catalytic cycle is initiated by the oxidative addition of an organic halide (Ar-X) to a coordinatively unsaturated palladium(0) complex, typically bearing phosphine (B1218219) ligands. pearson.comstenutz.eu This step involves the insertion of the Pd(0) center into the carbon-halogen bond, resulting in the formation of a square planar arylpalladium(II) halide complex. pearson.comacs.org In this process, the oxidation state of palladium changes from 0 to +2.

Pd(0)L₂ + Ar-X → [Ar-Pd(II)(X)L₂]

The active catalytic species is often a 14-electron Pd(0) complex, such as Pd(PPh₃)₂, which is generated in situ from a precatalyst like Pd(PPh₃)₄. nih.gov The rate of this step is influenced by several factors, including the nature of the halide (I > Br > Cl), the electronic properties of the aryl halide, and the type of phosphine ligand used. researchgate.netumass.edu Electron-withdrawing groups on the aryl halide generally accelerate the rate of oxidative addition.

The transmetalation step is the crucial carbon-carbon bond-forming stage where the organic group from the boronic acid is transferred to the palladium(II) center, displacing the halide or other leaving group. researchgate.net This step requires the presence of a base to activate the boronic acid. nih.gov The exact mechanism of transmetalation has been a subject of extensive study, with two primary pathways being widely considered. acs.orgacs.org

Path A (Boronate Pathway): The base (e.g., OH⁻) reacts with the boronic acid to form a more nucleophilic "ate" complex, the trihydroxyboronate anion. This activated boron species then reacts with the arylpalladium(II) halide complex. acs.orgacs.org

R-B(OH)₂ + OH⁻ ⇌ [R-B(OH)₃]⁻ [Ar-Pd(II)(X)L₂] + [R-B(OH)₃]⁻ → [Ar-Pd(II)(R)L₂] + X⁻ + B(OH)₃

Path B (Oxo-palladium Pathway): The base reacts with the arylpalladium(II) halide complex to form a more reactive arylpalladium(II) hydroxide (B78521) complex. This complex then undergoes transmetalation with the neutral boronic acid. acs.orgacs.org

[Ar-Pd(II)(X)L₂] + OH⁻ ⇌ [Ar-Pd(II)(OH)L₂] + X⁻ [Ar-Pd(II)(OH)L₂] + R-B(OH)₂ → [Ar-Pd(II)(R)L₂] + [B(OH)₃(OH)]⁻ → B(OH)₃ + H₂O

Following transmetalation, the resulting diorganopalladium(II) complex undergoes reductive elimination, where the two organic groups are coupled to form the final biaryl product, and the Pd(0) catalyst is regenerated, re-entering the catalytic cycle.

[Ar-Pd(II)(R)L₂] → Ar-R + Pd(0)L₂

Table 3: Key Intermediates in the Suzuki-Miyaura Catalytic Cycle

| Step | Reactants | Key Intermediate | Product of Step |

| Oxidative Addition | Pd(0)L₂, Ar-X | Arylpalladium(II) Halide Complex: [Ar-Pd(II)(X)L₂] | [Ar-Pd(II)(X)L₂] |

| Transmetalation | [Ar-Pd(II)(X)L₂], R-B(OH)₂, Base | Arylpalladium(II) Hydroxide Complex: [Ar-Pd(II)(OH)L₂] or Boronate Anion: [R-B(OH)₃]⁻ | Diorganopalladium(II) Complex: [Ar-Pd(II)(R)L₂] |

| Reductive Elimination | [Ar-Pd(II)(R)L₂] | - | Ar-R (Coupled Product), Pd(0)L₂ (Regenerated Catalyst) |

Suzuki-Miyaura Coupling: Mechanistic Insights

Reductive Elimination to Form Carbon-Carbon Bonds

While direct studies detailing the reductive elimination of this compound itself are not prevalent, the fundamental process of reductive elimination is a critical step in cross-coupling reactions where this compound is a key reactant. Reductive elimination is the final step in many palladium-catalyzed cross-coupling cycles, such as the Suzuki-Miyaura coupling, which is a primary application for arylboronic acids. In this step, a diorganopalladium(II) intermediate, formed from the boronic acid and another organic halide or triflate, undergoes elimination to form the new carbon-carbon bond and regenerate the palladium(0) catalyst.

The general mechanism for a Suzuki-Miyaura coupling involving an arylboronic acid like this compound proceeds as follows:

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to an aryl or vinyl halide (Ar-X) to form a Pd(II) complex.

Transmetalation: The boronic acid, activated by a base, transfers its organic group to the palladium center, displacing the halide and forming a diorganopalladium(II) complex. The benzoylamino group on the phenyl ring of this compound can influence the rate and efficiency of this step through its electronic effects.

Reductive Elimination: This is the product-forming step where the two organic groups on the palladium complex are coupled, yielding the final product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Metal-free carbon-carbon bond-forming reductive couplings have also been developed, for instance, between boronic acids and tosylhydrazones, showcasing the versatility of boronic acids in C-C bond formation beyond traditional metal-catalyzed pathways. nih.gov

Influence of Catalyst Precursors and Ligand Design

Ligand design is paramount in tuning the reactivity and stability of the catalyst. Ligands can influence the catalyst's electronic and steric properties, which in turn affect the rates of oxidative addition, transmetalation, and reductive elimination. For instance, in Heck-type reactions, phosphine-free palladium precursors have been successfully employed. nih.gov In some cases, N-heterocyclic carbenes (NHCs) have been shown to be highly effective ligands, promoting high catalyst activities. organic-chemistry.org The use of specific ligands can also enable reactions to proceed under milder conditions, such as at room temperature, and can be crucial for achieving high yields and turnover numbers. organic-chemistry.org The presence of the benzoylamino group in this compound can also play a role in coordinating with the metal center, potentially influencing the reaction pathway.

| Catalyst System Component | Influence on Reaction | Example |

| Palladium Precursor | Affects catalyst activation and reaction kinetics. | Pd(OAc)₂, PdCl₂(CH₃CN)₂, PdCl₂cod nih.gov |

| Ligand Design | Tunes catalyst reactivity, stability, and selectivity. | Phosphine-free ligands, N-heterocyclic carbenes (NHCs) nih.govorganic-chemistry.org |

| Reaction Conditions | Can be optimized for milder processes and higher yields. | Room temperature reactions, use of specific bases. organic-chemistry.org |

Heck-Type Cross-Coupling Applications

The Heck reaction is a powerful tool for carbon-carbon bond formation, typically involving the coupling of an unsaturated halide with an alkene, catalyzed by a palladium complex. mdpi.com A variation of this, the Heck-type or Matsuda-Heck reaction, can utilize arylboronic acids in place of aryl halides. nih.gov This "halide-free" approach is considered more environmentally benign as it avoids the formation of halide waste. nih.gov

In a Heck-type reaction involving this compound, the compound would serve as the arylating agent. The reaction generally requires a palladium catalyst and an oxidant, such as a Cu(II) salt, to regenerate the active Pd(II) species from the Pd(0) formed during the catalytic cycle. nih.gov The reaction can be applied to various alkenes, including natural products like eugenol (B1671780) and estragole, to produce arylated derivatives. nih.gov The phosphine-free palladium precursors are often effective for these transformations. nih.gov

Participation in Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating most or all of the atoms of the starting materials. Arylboronic acids, including this compound, are valuable components in several MCRs.

Reactivity in Petasis Reactions

The Petasis reaction, also known as the Petasis borono-Mannich reaction, is a prominent three-component reaction involving an amine, a carbonyl compound (often an aldehyde or ketone), and an organoboronic acid. wikipedia.orgnih.gov This reaction is a powerful method for the synthesis of substituted amines, including α-amino acids. wikipedia.orgorganic-chemistry.org

In the context of the Petasis reaction, this compound would act as the organoboronic acid component. The reaction is believed to proceed through the formation of an iminium ion from the amine and carbonyl, followed by the addition of the boronic acid. The reaction tolerates a wide range of functional groups and can often be performed under mild conditions. wikipedia.orgorganic-chemistry.org The use of this compound would lead to the formation of N-arylmethylated amine products. The reaction is notable for its ability to generate complex molecules in a single step and its application in combinatorial chemistry and drug discovery. wikipedia.org

| Petasis Reaction Component | Role | Example Reactants for this compound |

| Amine | Forms an iminium ion with the carbonyl component. | Secondary amines (e.g., dibenzylamine), amino acids. wikipedia.org |

| Carbonyl | Reacts with the amine to form an iminium ion. | Aldehydes (e.g., glyoxylic acid), ketones. organic-chemistry.orgorganic-chemistry.org |

| Organoboronic Acid | Provides the nucleophilic aryl group. | This compound |

Other Catalytic One-Pot Cycloadditions and Condensations

Beyond the Petasis reaction, boronic acids can participate in other one-pot catalytic processes. For example, one-pot three-component cycloaddition reactions can lead to the synthesis of various heterocyclic structures like isoxazolidines. researchgate.net While direct examples involving this compound are not explicitly detailed, the general reactivity of boronic acids suggests its potential participation in such transformations.

Condensation reactions are another area where the components for MCRs can be generated in situ. For instance, the condensation of an amine and a carbonyl compound to form an imine is a key step in reactions like the synthesis of 1,3-thiazolidin-4-ones. researcher.life The versatility of boronic acids in MCRs suggests that this compound could be a viable substrate in the development of novel one-pot synthetic methodologies.

Molecular Interactions with Diol-Containing Substrates

Boronic acids are well-known for their ability to form reversible covalent bonds with diols, forming cyclic boronate esters. nih.govmdpi.com This interaction is the basis for various applications, including sensors for saccharides and other diol-containing biomolecules. mdpi.comnih.gov The strength of this interaction is dependent on several factors, including the pKa of the boronic acid, the pH of the medium, and the structure of the diol. nih.govnih.gov

The interaction of this compound with diols would follow this general principle. The benzoylamino substituent, being an electron-withdrawing group through resonance, would be expected to decrease the pKa of the boronic acid compared to unsubstituted phenylboronic acid. nih.gov This would generally lead to stronger binding with diols at a given pH. The binding process involves the formation of a tetrahedral boronate anion, which then reacts with the diol to form the cyclic ester. mdpi.com These interactions can be studied using techniques such as affinity capillary electrophoresis and fluorescence spectroscopy. nih.govnih.gov

| Factor | Influence on Boronic Acid-Diol Interaction |

| Boronic Acid pKa | Lower pKa generally leads to stronger binding at a given pH. nih.gov |

| pH | Affects the equilibrium between the neutral boronic acid and the anionic boronate. mdpi.com |

| Diol Structure | The geometry and steric hindrance of the diol affect binding affinity. nih.gov |

| Substituents | Electron-withdrawing groups on the phenyl ring can enhance binding. nih.gov |

Reversible Formation of Cyclic Boronate Esters

A hallmark reaction of boronic acids, including this compound, is their ability to form reversible covalent bonds with compounds containing cis- or trans-diol functionalities. This reaction leads to the formation of five- or six-membered cyclic boronate esters. wikipedia.org The process is a condensation reaction where water is eliminated.

The equilibrium of this reaction is dynamic and can be influenced by several factors, including the concentration of the reactants, the pH of the solution, and the structure of the diol. nsf.gov The formation of the ester is typically favored in less aqueous environments or by using dehydrating agents. wikipedia.org Conversely, the hydrolysis of the boronate ester back to the boronic acid and the diol is favored in the presence of excess water. This reversibility is a cornerstone of the application of boronic acids in sensors, dynamic materials, and separation sciences. nih.govmanchester.ac.uk

The reaction proceeds through the interaction of the Lewis acidic, sp²-hybridized boron atom with the nucleophilic hydroxyl groups of the diol. The general mechanism involves the formation of a tetrahedral boronate intermediate which then undergoes dehydration to form the cyclic ester.

A variety of diol-containing molecules can react with phenylboronic acids. While specific studies detailing the binding partners for this compound are not prevalent, its reactivity can be inferred from the known reactions of other phenylboronic acid derivatives.

| Diol/Polyol Category | Examples | Typical Boronate Ring Size |

|---|---|---|

| Saccharides | Glucose, Fructose, Mannose, Galactose | 5-membered or 6-membered |

| Acyclic Polyols | Sorbitol, Mannitol, Glycerol | 5-membered or 6-membered |

| Cyclic Diols | cis-1,2-Cyclopentanediol, Catechols | 5-membered |

| Glycoproteins & Ribonucleotides | Antibodies (via Fc glycans), Adenosine | 5-membered |

pH-Dependent Binding Profiles and Equilibrium Constants

The interaction between boronic acids and diols is highly dependent on the pH of the aqueous solution. manchester.ac.uk This dependency stems from the Lewis acidity of the boronic acid. The trigonal, sp²-hybridized boronic acid (R-B(OH)₂) is in equilibrium with its anionic, tetrahedral, sp³-hybridized boronate form (R-B(OH)₃⁻). mdpi.com

Generally, the tetrahedral boronate form binds to diols with much higher affinity than the neutral trigonal form. nih.gov Therefore, the optimal pH for boronate ester formation is typically near or slightly above the pKa of the boronic acid, where a significant population of the more reactive boronate species exists. nih.gov

The pKa of a phenylboronic acid is significantly influenced by the electronic properties of its substituents. Electron-withdrawing groups decrease the pKa (increase acidity), while electron-donating groups increase the pKa (decrease acidity). nih.gov The benzoylamino group [-NHC(=O)Ph] at the meta position is expected to have an electron-withdrawing effect, which should lower the pKa of this compound compared to unsubstituted phenylboronic acid.

While the specific pKa for this compound is not widely reported, data from closely related compounds illustrate the impact of meta substituents on acidity. For instance, 3-acetamidophenylboronic acid, a close structural analog, was found to have a higher pKa than other substituted phenylboronic acids in one study, indicating that the electronic effects can be complex. nih.gov In contrast, the pKa of 3-aminophenylboronic acid shows two values, one for the protonation of the amino group and one for the boronic acid moiety itself. chemicalbook.com

| Compound | pKa Value(s) | Reference |

|---|---|---|

| Phenylboronic acid | ~8.83 | wikipedia.org |

| 3-Aminophenylboronic acid | pKₐ₁: 4.46 (NH₃⁺) pKₐ₂: 8.81 (B(OH)₂) | chemicalbook.com |

| 3-Acetamidophenylboronic acid | 9.75 | nih.gov |

| 4-Formylphenylboronic acid | 8.13 | nih.gov |

The pKa values can vary based on experimental conditions such as solvent and temperature.

The equilibrium constant (Keq) for the formation of a boronate ester is a measure of the binding affinity. This constant is also pH-dependent and is highest when the pH facilitates the formation of the tetrahedral boronate species. Competitive binding assays, often using a fluorescent reporter dye like Alizarin Red S, are a common method to determine these binding constants. nih.gov

Role of Intramolecular Boron-Nitrogen or Boron-Oxygen Coordination in Amide Derivatives

Intramolecular coordination between the boron atom and a nearby Lewis basic atom (like nitrogen or oxygen) can significantly influence the properties and reactivity of a boronic acid. This interaction typically involves the formation of a five- or six-membered ring, which requires the substituent to be in the ortho position relative to the boronic acid group. nih.gov

In this compound, the benzoylamino substituent is in the meta position. Due to this substitution pattern, the formation of a direct, stable intramolecular dative bond between the amide's nitrogen or oxygen and the boron atom is sterically hindered and not considered a significant factor in its ground-state chemistry. Computational studies on substituted phenylboronic acids confirm that such intramolecular interactions are a key feature of ortho-isomers but not meta- or para-isomers. nih.gov

While direct intramolecular coordination is absent, the amide group still exerts a powerful influence through several other mechanisms:

Electronic Effects: The benzoylamino group modifies the Lewis acidity of the boron atom through inductive and resonance effects transmitted through the phenyl ring. This modulation affects the pKa of the boronic acid and its affinity for diols.

Intermolecular Interactions: The amide group, with its N-H and C=O moieties, can participate in intermolecular hydrogen bonding with solvent molecules or other reactants. This can influence the compound's solubility and crystal packing structure.

Catalytic Effects: Research has shown that amide groups placed in proximity to a reacting diol can accelerate the kinetics of boronic ester exchange. nsf.gov This "internal catalysis" can occur if the amide group helps to stabilize transition states during the esterification or hydrolysis steps, even without forming a permanent intramolecular bond. nsf.gov

Catalytic Roles and Applications of 3 Benzoylamino Phenylboronic Acid

Exploration as a Lewis Acid Catalyst in Organic Transformations

The Lewis acidic nature of the boron atom in 3-(benzoylamino)phenylboronic acid is central to its catalytic activity. Organoboron acids, in general, are stable and soluble in organic solvents, making them attractive catalysts for a variety of chemical transformations. nih.gov The catalytic processes often leverage the ability of the trivalent boron to form a reversible covalent bond with oxygen atoms, thereby activating substrates. nih.gov

While specific studies focusing exclusively on this compound as a Lewis acid catalyst are not extensively detailed in the provided search results, the broader class of arylboronic acids, to which it belongs, is well-recognized for this catalytic function. nih.gov For instance, phenylboronic acid, a closely related compound, has been effectively used as a catalyst in reactions like the Biginelli and Hantzsch three-component reactions. nih.govacademie-sciences.fr These applications highlight the potential of arylboronic acids to act as mild, non-toxic, and easy-to-handle catalysts. academie-sciences.fr The presence of the benzoylamino substituent in the meta-position of the phenyl ring in this compound can modulate the Lewis acidity of the boron center and influence its catalytic efficacy and selectivity in various organic transformations.

Facilitation of Carbon-Carbon Bond-Forming Reactions Beyond Cross-Coupling

The formation of carbon-carbon (C-C) bonds is a fundamental process in organic synthesis, enabling the construction of complex molecular architectures. nih.govlibretexts.org While boronic acids are renowned for their role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, their utility extends to other C-C bond-forming transformations. illinois.eduresearchgate.net

Organoboron compounds, including boronic acids, can function as mild nucleophiles in Lewis acid- and transition metal-catalyzed C-C bond-forming reactions. researchgate.net For example, alkenyl- and arylboronates have been shown to add to activated N-acyliminium ion precursors under Lewis acidic catalysis, leading to the formation of functionalized pyrrolidines and piperidines with high stereoselectivity. researchgate.net

Recent advancements have also focused on metal-free coupling processes to reduce reliance on precious metals. nih.gov One such approach involves the in situ preparation of reactive allylic and benzylic boronic acids, which can then participate in controlled, iterative C-C bond-forming reactions. nih.gov This strategy allows for the sequential formation of multiple C-C bonds, rapidly increasing molecular complexity. nih.gov

Furthermore, radical reactions mediated by reagents like tributyltin hydride (Bu₃SnH) represent another avenue for C-C bond formation where boronic acids or their derivatives could potentially play a role, although this is a broader area of radical chemistry. libretexts.org

Catalysis in Complex Multi-Component Synthesis (e.g., Tetrahydrobenzo[b]pyrans)

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, minimizing waste and simplifying reaction procedures. academie-sciences.fracademie-sciences.fr Arylboronic acids have demonstrated significant catalytic activity in such reactions. academie-sciences.fracademie-sciences.fr

A notable example is the use of phenylboronic acid as a catalyst for the one-pot, three-component synthesis of tetrahydrobenzo[b]pyrans. academie-sciences.fracademie-sciences.fr These compounds are of considerable interest due to their diverse pharmacological and biological properties, including anticoagulant, anticancer, and diuretic activities. academie-sciences.fracademie-sciences.fr The synthesis involves the condensation of an aldehyde, malononitrile (B47326) or ethyl cyanoacetate, and dimedone or 1,3-cyclohexanedione. academie-sciences.fr

The catalytic efficiency of phenylboronic acid in this reaction is noteworthy. Studies have shown that as little as 5 mol% of the catalyst is sufficient to promote the reaction effectively in an environmentally friendly solvent system like aqueous ethanol (B145695). academie-sciences.fr The procedure is characterized by its operational simplicity, short reaction times, high yields, and minimal environmental impact. academie-sciences.fr The products can often be isolated by simple filtration and purified by recrystallization. academie-sciences.fr

The table below summarizes the synthesis of various tetrahydrobenzo[b]pyran derivatives using phenylboronic acid as a catalyst, showcasing the versatility of this approach.

| Entry | Aldehyde | Active Methylene Compound | 1,3-Dicarbonyl Compound | Product | Yield (%) |

| 1 | 4-ClC₆H₄CHO | Malononitrile | Dimedone | 4a | 95 |

| 2 | 4-MeOC₆H₄CHO | Malononitrile | Dimedone | 4b | 92 |

| 3 | 4-MeC₆H₄CHO | Malononitrile | Dimedone | 4c | 90 |

| 4 | C₆H₅CHO | Malononitrile | Dimedone | 4d | 88 |

| 5 | 3-NO₂C₆H₄CHO | Malononitrile | Dimedone | 4e | 94 |

| 6 | 4-NO₂C₆H₄CHO | Malononitrile | Dimedone | 4f | 96 |

| 7 | 2,4-Cl₂C₆H₃CHO | Malononitrile | Dimedone | 4g | 93 |

| 8 | 3,4-Cl₂C₆H₃CHO | Malononitrile | Dimedone | 4h | 94 |

| 9 | 2-ClC₆H₄CHO | Malononitrile | Dimedone | 4i | 92 |

| 10 | 2-NO₂C₆H₄CHO | Malononitrile | Dimedone | 4j | 90 |

| 11 | 4-FC₆H₄CHO | Malononitrile | Dimedone | 4k | 93 |

| 12 | 4-BrC₆H₄CHO | Malononitrile | Dimedone | 4l | 94 |

| 13 | 3-BrC₆H₄CHO | Malononitrile | Dimedone | 4m | 92 |

| 14 | 4-OHC₆H₄CHO | Malononitrile | Dimedone | 4n | 85 |

| 15 | 3-OHC₆H₄CHO | Malononitrile | Dimedone | 4o | 82 |

| 16 | C₄H₄OCHO | Malononitrile | Dimedone | 4p | 80 |

| 17 | CH₃(CH₂)₂CHO | Malononitrile | Dimedone | 4q | 75 |

| 18 | 4-ClC₆H₄CHO | Malononitrile | 1,3-Cyclohexanedione | 4r | 90 |

| 19 | 4-MeOC₆H₄CHO | Malononitrile | 1,3-Cyclohexanedione | 4s | 88 |

| 20 | C₆H₅CHO | Ethyl cyanoacetate | Dimedone | 4t | 85 |

| 21 | 4-ClC₆H₄CHO | Ethyl cyanoacetate | Dimedone | 4u | 88 |

| 22 | 4-MeOC₆H₄CHO | Ethyl cyanoacetate | Dimedone | 4v | 86 |

| 23 | 4-NO₂C₆H₄CHO | Ethyl cyanoacetate | Dimedone | 4w | 90 |

| Data adapted from a study on the synthesis of tetrahydrobenzo[b]pyrans catalyzed by phenylboronic acid. academie-sciences.fr |

Investigations into Regioselectivity and Stereoselectivity Control

The ability to control regioselectivity and stereoselectivity is a critical aspect of modern organic synthesis. The structure of a catalyst can significantly influence the outcome of a reaction, directing the formation of a specific isomer. In the context of boronic acid catalysis, the substituents on the phenyl ring can play a crucial role in imparting selectivity.

While specific research on the regioselectivity and stereoselectivity control exerted by this compound is not available in the provided search results, general principles of boronic acid catalysis can be considered. For example, in the Lewis acid-catalyzed addition of organoboronic esters to N-acyliminium ions, a high degree of stereoselectivity has been observed, leading to the formation of specific stereoisomers of 2,3-disubstituted pyrrolidines. researchgate.net This suggests that the steric and electronic properties of the boronic acid catalyst are key to controlling the stereochemical outcome.

In the context of arylations, such as the Suzuki-Miyaura coupling of purine (B94841) derivatives, the choice of catalyst and reaction conditions can influence the regioselectivity of the reaction, for example, favoring arylation at the C6 position. chem-soc.si Furthermore, in the primary amination of aryl boronic acids, the reaction occurs exclusively at the boron-bearing carbon, even in the presence of other reactive sites like halides, demonstrating excellent regioselectivity. nih.gov

The bulky benzoylamino group in this compound would be expected to exert significant steric influence, which could be harnessed to control the regioselectivity and stereoselectivity in various catalytic transformations. Further research in this area would be valuable to fully elucidate the potential of this catalyst in asymmetric synthesis and regioselective functionalization.

Molecular Recognition and Advanced Chemical Sensing Applications

Selective Interactions with Saccharides and Carbohydrates

The foundational utility of phenylboronic acid and its derivatives in chemical sensing stems from their selective interactions with saccharides. This selectivity is governed by the formation of stable cyclic boronate esters, a reaction that is both reversible and dependent on factors like pH and the specific structure of the diol.

The interaction between a boronic acid and a diol involves a reversible esterification reaction. In an aqueous solution, the boronic acid group exists in equilibrium between a neutral, trigonal planar form (sp² hybridized) and an anionic, tetrahedral form (sp³ hybridized). nih.gov While both forms can react with diols, the tetrahedral boronate anion generally forms more stable esters. nih.govrsc.org This equilibrium is pH-dependent, making the binding process highly sensitive to the acidity of the medium.

A key factor driving the selectivity of this interaction is the stereochemistry of the diol. Phenylboronic acids show a marked preference for binding with cis-vicinal diols over their trans counterparts. This preference is rooted in thermodynamics; the formation of a cyclic boronate ester is more favorable when the hydroxyl groups are on the same side of the molecule, which minimizes steric strain in the resulting ring structure.

This principle is clearly illustrated when comparing the binding of PBAs to different monosaccharides.

Five-membered Rings: Saccharides that can present a cis-diol on a furanose (five-membered) ring, such as fructose, typically exhibit the highest binding affinity. The geometry of the five-membered ring is ideal for forming a stable, low-strain boronate ester.

Six-membered Rings: Saccharides that primarily exist as pyranose (six-membered) rings, like glucose, generally have lower binding affinities. The chair conformation of these rings often results in diol arrangements that are less geometrically favorable for forming a stable cyclic ester, leading to higher ring strain in the complex.

It is this inherent preference for specific diol arrangements that allows sensors based on 3-(Benzoylamino)phenylboronic acid and its congeners to differentiate between various types of sugars.

While the intrinsic affinity of a single phenylboronic acid molecule for a saccharide can be modest, several strategies have been developed to significantly enhance this binding, making the recognition process more efficient and suitable for practical applications, especially under physiological conditions (neutral pH).

Wulff-Type Boronic Acids: A major challenge for standard PBAs is that their optimal binding occurs at basic pH, where the tetrahedral boronate form is prevalent. To achieve strong binding at neutral pH (around 7.4), Wulff-type boronic acids were developed. These molecules feature an adjacent nitrogen-containing group (an amine) that forms an intramolecular dative bond with the boron atom. mdpi.comnih.gov This pre-organizes the boron center into a tetrahedral-like geometry, effectively lowering its pKa and promoting diol binding at physiological pH. This strategy significantly improves the performance of boronic acid-based sensors in biological applications.

The following table summarizes the binding constants for various saccharides with different phenylboronic acid derivatives, illustrating the principles of diol recognition and enhanced affinity strategies.

| Boronic Acid Derivative | Saccharide | Binding Constant (K) [M⁻¹] | Conditions | Reference |

| Phenylboronic Acid | Fructose | 220 | pH 7.4 | mdpi.com |

| 3-Aminophenylboronic Acid | Fructose | 230 | pH 7.4 | mdpi.com |

| Benzoboroxole | Fructose | 575 | pH 7.4 | mdpi.com |

| Benzoboroxole-Nanoparticle | Fructose | 1150 | pH 7.4 | mdpi.com |

| 3-Thienylboronic Acid | Fructose | ~3400 | pH 10.6 | rsc.org |

| 3-Thienylboronic Acid | Sorbitol | ~8400 | pH 10.6 | rsc.org |

This table presents data for illustrative phenylboronic acid derivatives to demonstrate binding principles, as specific data for this compound is not available.

Recognition of Other Biomolecules

The molecular recognition capabilities of phenylboronic acids extend beyond simple saccharides to more complex and biologically significant molecules, such as glycoproteins and sialic acid. This allows for the development of advanced diagnostic tools and probes for studying cellular processes.

Glycoproteins: Glycoproteins are proteins that have carbohydrate chains (glycans) attached to them. These glycans play critical roles in cell signaling, recognition, and disease progression. Since the glycan portions contain numerous diol units, they are natural targets for phenylboronic acid-based receptors. mdpi.comnih.gov Research has shown that PBA-functionalized materials can be used to selectively capture, enrich, and detect specific glycoproteins. mdpi.comacs.org For instance, this interaction forms the basis of sensors for glycated hemoglobin (HbA1c), a key biomarker for long-term glucose monitoring in diabetes. mdpi.com It is expected that this compound would similarly interact with the glycan moieties of glycoproteins.

Sialic Acid: Sialic acids are a family of nine-carbon sugars often found at the outermost ends of glycan chains on cell surfaces. mdpi.com The overexpression of sialic acid is a well-known hallmark of several types of cancer and is associated with metastasis. mdpi.com Phenylboronic acids have been shown to bind to sialic acid residues, making them invaluable tools for cancer cell detection and imaging. mdpi.comresearchgate.net This binding can occur through the vicinal diol groups in the glycerol-like side chain of sialic acid. This specific recognition offers a powerful chemical approach for targeting cancer cells.

Development of Chemosensors and Biosensors Based on Phenylboronic Acid Moieties

The reversible and selective binding of diols by the phenylboronic acid moiety has been harnessed to create a diverse range of chemosensors and biosensors. These sensors translate the molecular recognition event into a measurable optical or electrical signal.

Fluorescent sensors offer high sensitivity and are widely used in bio-imaging and analytics. rsc.orgnih.gov For phenylboronic acid-based systems, the change in the boron atom's electronics and geometry upon saccharide binding is cleverly coupled to a fluorophore to produce a change in light emission.

Photoinduced Electron Transfer (PET): In a typical PET sensor design, a fluorophore is linked to a tertiary amine that also has a boronic acid group nearby. The lone pair of electrons on the amine can quench the fluorescence of the excited fluorophore through a PET process. When the boronic acid binds to a saccharide, the resulting structural and electronic changes can inhibit this PET process, causing a significant "turn-on" of fluorescence.

Intramolecular Charge Transfer (ICT): ICT is another powerful mechanism for designing fluorescent sensors. nih.govnih.gov In an ICT fluorophore, an electron-donating group and an electron-withdrawing group are connected by a π-conjugated system. The phenylboronic acid group can act as an electron-withdrawing unit. Upon binding a diol, the boron center becomes anionic and more electron-rich, which perturbs the charge transfer characteristics of the fluorophore. nih.gov This change in the electronic distribution of the excited state leads to a shift in the emission wavelength and/or a change in fluorescence intensity, providing a clear signal for saccharide detection. nih.gov

Electrochemical sensors convert the chemical recognition event into an electrical signal, such as a change in current, potential, or impedance. These sensors are well-suited for creating robust, low-cost, and portable analytical devices.

Platforms and Strategies: A common approach for creating an electrochemical sensor is to immobilize a phenylboronic acid derivative onto an electrode surface. mdpi.com This creates a reagentless sensor where the recognition element is directly integrated with the transducer. Key strategies for immobilization include:

Self-Assembled Monolayers (SAMs): Thiol-modified phenylboronic acids can form well-ordered SAMs on gold electrode surfaces. mdpi.com

Electropolymerization: Monomers such as 3-aminophenylboronic acid or 3-thienylboronic acid can be electropolymerized directly onto a conductive surface (like glassy carbon or gold) to form a thin, responsive polymer film. rsc.org

Covalent Linkage: Phenylboronic acids can be covalently attached to pre-functionalized electrode surfaces. mdpi.com

The binding of a charged analyte or the change in charge of the boronic acid upon diol binding alters the electrochemical properties at the electrode-solution interface. This change can be measured by techniques like cyclic voltammetry or electrochemical impedance spectroscopy, allowing for the quantitative detection of the target molecule. The use of nanomaterials, such as gold nanoparticles or carbon nanotubes, can further amplify the signal by increasing the surface area and enhancing electron transfer kinetics. mdpi.com

Integration into Supramolecular Assemblies and Functional Advanced Materials

Design and Synthesis of Supramolecular Receptors for Specific Analytes

The boronic acid group is a key player in molecular recognition, particularly for analytes containing cis-diol groups, such as carbohydrates. researchgate.netmdpi.com This interaction has been widely exploited to design and synthesize supramolecular receptors for sensing applications. nih.gov By incorporating 3-(Benzoylamino)phenylboronic acid or its close derivative, 3-(acrylamido)phenylboronic acid (AAPBA), into larger molecular structures, researchers have developed systems capable of selectively binding and detecting specific sugars. acs.orgsigmaaldrich.comnsf.gov

A common strategy for detecting this binding is the indicator displacement assay (IDA). nsf.govacs.org In this approach, a polymeric receptor containing boronic acid moieties is first complexed with a dye molecule. nsf.gov When an analyte with a higher affinity for the boronic acid (like a sugar) is introduced, it displaces the dye, causing a detectable change in the solution's optical properties, such as color or fluorescence. nsf.govresearchgate.net For instance, a water-soluble copolymer, poly(methacrylic acid)-co-3-(acrylamido)phenylboronic acid (PMAA-co-AAPBA), has been successfully used with an oxidized hematoxylin (B73222) dye to differentiate various monosaccharides and disaccharides in neutral aqueous solutions. acs.orgnsf.govacs.org This system demonstrates enhanced binding affinity and water solubility, which are often limitations for isolated boronic acid molecules. acs.org The binding efficiency is typically higher for sugars with vicinal cis-diols on five-membered rings (like fructose) compared to those on six-membered rings. acs.org

Fabrication of Boronic Acid-Functionalized Polymeric Systems

The incorporation of boronic acid functionalities into polymers imparts unique, stimuli-responsive characteristics, leading to the development of "smart" materials. These materials can respond to changes in their environment, such as pH or the presence of specific molecules like glucose. nih.gov

A prime example of a boronic acid-functionalized polymer is the copolymerization of a boronic acid-containing monomer with other monomers to achieve desired properties. A well-documented example is the synthesis of poly(methacrylic acid)-co-3-(acrylamido)phenylboronic acid (PMAA-co-AAPBA). acs.orgnsf.gov This copolymer is typically synthesized via free radical polymerization. acs.org The process begins with the polymerization of tert-butyl methacrylate (B99206) (tBMA) and 3-(acrylamido)phenylboronic acid (AAPBA), followed by the removal of the tert-butyl protecting group to yield the final water-soluble polymer. acs.orgnsf.gov The inclusion of the hydrophilic poly(methacrylic acid) component significantly improves the water solubility of the polymer across a wide pH range, which is crucial for biological applications. nsf.gov The ratio of the monomers can be controlled to tune the percentage of phenylboronic acid units in the final copolymer. acs.orgnsf.gov

| Component | Role | Example Reagent | Reference |

|---|---|---|---|

| Monomer 1 | Hydrophilic backbone (protected) | tert-butyl methacrylate (tBMA) | acs.org |

| Monomer 2 | Functional boronic acid unit | 3-(acrylamido)phenylboronic acid (AAPBA) | acs.orgsigmaaldrich.com |

| Initiator | Initiates free radical polymerization | 2,2′-azobis(isobutyronitrile) (AIBN) | acs.org |

| Solvent | Reaction medium | Dioxane | acs.org |

| Deprotection Agent | Removes tBu protecting group | Trifluoroacetic acid (TFA) | acs.org |

The reversible nature of the boronate ester bond formed between boronic acids and diols is the foundation for creating self-healing and stimuli-responsive materials. nih.govresearchgate.net Hydrogels formed using boronic acid-functionalized polymers and diol-containing polymers (such as polyvinyl alcohol, PVA) exhibit dynamic covalent cross-links. researchgate.net These bonds can break and reform, allowing the hydrogel to flow under shear stress (shear-thinning) and repair itself when damaged. google.comsquarespace.com

This dynamic chemistry also makes the hydrogels responsive to external stimuli. nih.gov The stability of the boronate ester is pH-dependent; the bonds are more stable at higher pH values. google.comsquarespace.com This allows for the creation of pH-responsive hydrogels that can, for example, change their mechanical properties with shifts in acidity. squarespace.com Furthermore, these hydrogels can be glucose-responsive. In the presence of glucose, the sugar's diol groups compete for binding with the boronic acid, disrupting the hydrogel's cross-linked network and causing it to swell or dissolve. nih.govmdpi.com This property is of great interest for developing systems for controlled drug delivery. nih.gov

Surface Functionalization and Immobilization onto Nanomaterials and Substrates (e.g., Magnetic Microspheres, Electrodes)

Immobilizing this compound or related compounds onto the surfaces of various substrates is a powerful strategy for creating functional materials for separation, sensing, and targeted delivery. nih.govbohrium.comresearchgate.net The boronic acid moiety acts as a recognition site for specific biomolecules, particularly glycoproteins, which are characterized by their carbohydrate chains. researchgate.netnih.gov

Magnetic microspheres functionalized with aminophenylboronic acid (a precursor) have been developed for the selective enrichment and separation of glycoproteins from complex biological samples. researchgate.net The process involves chemically coupling the boronic acid derivative to the surface of magnetic beads. researchgate.net Once functionalized, the beads can selectively capture glycoproteins via boronate ester formation. An external magnetic field can then be used to easily separate the beads (and the bound glycoproteins) from the rest of the sample. researchgate.net Similarly, phenylboronic acid has been used to functionalize magnetic metal-organic framework (MOF) nanoparticles for the selective extraction of insecticides. nih.gov This surface functionalization leverages the formation of B-N coordination bonds and other interactions to enhance extraction efficiency. nih.gov This approach has also been applied to develop sensors using materials like polyaniline modified with 3-aminophenylboronic acid. mdpi.com

| Substrate | Functionalizing Agent | Purpose/Application | Reference |

|---|---|---|---|

| Magnetic Microspheres | Aminophenylboronic acid (APBA) | Selective enrichment and separation of glycoproteins | researchgate.net |

| Magnetic MOF Nanoparticles | 4-Carboxylphenylboronic acid | Magnetic solid-phase extraction of benzoylurea (B1208200) insecticides | nih.gov |

| Conjugated Polymers (Polyfluorene) | Phenylboronic acid groups | Controllable cell membrane imaging | nih.gov |

| Hydrophobic Nanoparticles | p-aminophenylboronic acid modified PCDA | Increase biocompatibility and add targeting ability | nih.gov |

Construction of Covalent Organic Frameworks (COFs) and Boron-Nitrogen Containing Architectures

Covalent Organic Frameworks (COFs) are a class of porous, crystalline materials built from organic linkers connected by strong covalent bonds. nih.govresearchgate.net Boronic acids are frequently used as building blocks in COF synthesis. The formation of boroxine (B1236090) rings (from the self-condensation of three boronic acid groups) or boronate esters (from the condensation of boronic acids with diols) provides the reversible covalent bonds necessary for the formation of a crystalline framework. researchgate.netgoogle.com

Monofunctional boronic acids can be used as truncating agents or functionalizing agents during COF synthesis, allowing for the deliberate introduction of specific chemical groups into the pores of the framework. researchgate.net While direct use of this compound in a published COF is not specified, its structure is suitable for acting as a functional linker in such syntheses. The benzoylamino group could impart specific properties, such as altered polarity or hydrogen-bonding capabilities, to the resulting COF.

Beyond COFs, the reactivity of boronic acids with amines is used to create other advanced structures. Phenylene-bridged boron-nitrogen containing π-conjugated dendrimers have been synthesized by reacting a 1,3,5-triaminobenzene core with boronic acids. nih.gov This creates complex, well-defined architectures where the optical and electronic properties can be tuned by controlling the ratio of electron-donating amine groups to electron-accepting boron atoms. nih.gov

Comprehensive Spectroscopic and Computational Characterization Studies

Vibrational Spectroscopy for Functional Group Identification (e.g., Infrared Spectroscopy)

Vibrational spectroscopy, particularly Fourier-transform infrared (FTIR) spectroscopy, is a powerful tool for identifying the functional groups present in 3-(Benzoylamino)phenylboronic acid. The IR spectrum provides a unique fingerprint of the molecule, with characteristic absorption bands corresponding to specific vibrational modes.

The key functional groups in this compound are the amide linkage, the two phenyl rings, and the boronic acid moiety. The expected vibrational frequencies are assigned based on established literature values for similar compounds, such as N-(3-dihydroxyborylphenyl)-11-mercaptoundecanamide and other phenylboronic acid derivatives. nist.govresearchgate.netnih.gov

Key Infrared Absorption Bands:

N-H Stretch: A moderate to strong absorption band is expected in the region of 3300-3400 cm⁻¹, corresponding to the stretching vibration of the N-H bond in the secondary amide group.

O-H Stretch: The boronic acid group, -B(OH)₂, exhibits a broad and characteristic O-H stretching band, typically found between 3200 and 3600 cm⁻¹. This broadness is due to intermolecular hydrogen bonding, often leading to the formation of dimeric structures. researchgate.net

Aromatic C-H Stretch: Sharp absorption bands appearing just above 3000 cm⁻¹ are characteristic of the C-H stretching vibrations of the aromatic rings. vscht.cz

Amide I (C=O Stretch): A strong, prominent absorption band, typically between 1640 and 1680 cm⁻¹, is assigned to the C=O stretching vibration of the amide group. This is one of the most characteristic bands in the IR spectrum of amides.

Aromatic C=C Stretch: The stretching vibrations of the carbon-carbon double bonds within the phenyl rings give rise to several bands of variable intensity in the 1450-1600 cm⁻¹ region. chegg.com

B-O Stretch: The asymmetric stretching vibration of the B-O bonds in the boronic acid group is a key indicator and typically appears as a strong band in the 1310-1350 cm⁻¹ region. researchgate.netnih.gov

Aromatic C-H Bending: Out-of-plane bending vibrations for the meta-substituted phenyl ring are expected in the regions of 690-710 cm⁻¹ and 750-810 cm⁻¹.

The analysis of these bands confirms the presence of all the constituent functional groups, providing a clear vibrational signature for the molecule.

Table 1: Characteristic Infrared (IR) Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | Amide | 3300 - 3400 | Medium-Strong |

| O-H Stretch | Boronic Acid | 3200 - 3600 | Broad, Strong |

| Aromatic C-H Stretch | Phenyl Rings | > 3000 | Sharp, Variable |

| Amide I (C=O Stretch) | Amide | 1640 - 1680 | Strong |

| Aromatic C=C Stretch | Phenyl Rings | 1450 - 1600 | Variable |

| B-O Asymmetric Stretch | Boronic Acid | 1310 - 1350 | Strong |

| C-N Stretch | Amide | 1200 - 1300 | Medium |

| Aromatic C-H Bending | Phenyl Rings | 690 - 810 | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, ¹¹B NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the complete structural determination of this compound in solution. A combination of ¹H, ¹³C, and ¹¹B NMR experiments provides detailed information about the molecular framework.

¹H NMR Spectroscopy: The ¹H NMR spectrum reveals the chemical environment of all protons in the molecule.

Amide Proton (N-H): A singlet is expected, typically downfield (δ > 9.0 ppm), due to the deshielding effect of the adjacent carbonyl group. Its chemical shift can be sensitive to solvent and concentration.

Aromatic Protons: The protons on the two distinct phenyl rings will appear in the aromatic region (δ 7.0-8.5 ppm). The complex splitting patterns (multiplets) arise from spin-spin coupling between adjacent protons. The protons on the benzoyl group and the meta-substituted phenylboronic acid ring will have distinct chemical shifts and coupling constants, allowing for their unambiguous assignment, often with the aid of 2D NMR techniques. chemicalbook.com

Boronic Acid Protons (B(OH)₂): The protons of the hydroxyl groups on the boron atom often appear as a broad singlet. The signal can be exchangeable with D₂O, leading to its disappearance from the spectrum, which is a useful diagnostic tool.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each carbon atom in the molecule.

Carbonyl Carbon (C=O): The amide carbonyl carbon is typically observed in the downfield region of the spectrum, around δ 165-170 ppm.

Aromatic Carbons: The twelve carbons of the two phenyl rings will resonate in the aromatic region (δ 115-140 ppm). The chemical shifts are influenced by the substituents (-NHCO- and -B(OH)₂).

Carbon-Boron Bond (C-B): The carbon atom directly attached to the boron atom (ipso-carbon) often displays a broad signal or may not be detected at all due to quadrupolar relaxation effects from the adjacent boron nucleus. rsc.org

¹¹B NMR Spectroscopy: ¹¹B NMR spectroscopy is particularly informative for characterizing the boronic acid functionality. sdsu.edu

For a trigonal (sp²-hybridized) boronic acid, a single, relatively broad resonance is expected in the range of δ 27-33 ppm in the ¹¹B NMR spectrum. rsc.orgsdsu.edu This chemical shift is characteristic of arylboronic acids where the boron atom is bonded to two oxygen atoms and one carbon atom. The formation of boronate esters or complexes that lead to a tetrahedral (sp³-hybridized) boron center would result in a significant upfield shift of this signal to approximately δ 3-9 ppm. mdpi.com

Table 2: Predicted NMR Data for this compound

| Nucleus | Functional Group | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| ¹H | Amide (N-H) | > 9.0 | Singlet, exchangeable with D₂O |

| ¹H | Aromatic (C-H) | 7.0 - 8.5 | Complex multiplets |

| ¹H | Boronic Acid (O-H) | Variable | Broad singlet, exchangeable with D₂O |

| ¹³C | Carbonyl (C=O) | 165 - 170 | |

| ¹³C | Aromatic (C-C, C-H) | 115 - 140 | Multiple signals |

| ¹³C | Aromatic (C-B) | ~135 | Often broad or unobserved |

| ¹¹B | Boronic Acid (-B(OH)₂) | 27 - 33 | Broad singlet for trigonal form |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis (e.g., DART-TOF MS)

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to study its fragmentation patterns, which aids in structural confirmation. The molecular formula is C₁₃H₁₂BNO₃, with a monoisotopic mass of approximately 241.086 Da.

Techniques like Direct Analysis in Real Time (DART) coupled with Time-of-Flight (TOF) mass spectrometry allow for rapid and sensitive analysis with high mass accuracy. sciex.com DART is an ambient ionization technique that can analyze samples directly in their native state with minimal preparation. sciex.com Alternatively, Electrospray Ionization (ESI) is also commonly used for the analysis of boronic acids. scirp.org

In a typical mass spectrum, the following ions would be expected:

Molecular Ion Peak [M+H]⁺ or [M-H]⁻: Depending on the ionization mode, the protonated molecule (at m/z ≈ 242.09) or the deprotonated molecule would be observed, confirming the molecular weight.

Fragmentation Ions: Fragmentation of the parent ion provides structural information. Common fragmentation pathways could include the cleavage of the amide bond, leading to ions corresponding to the benzoyl cation (C₆H₅CO⁺, m/z = 105) and the 3-aminophenylboronic acid fragment. Loss of water (H₂O) or the entire boronic acid group are also plausible fragmentation patterns that can be analyzed to support the proposed structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Investigations

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. The photophysical properties, such as fluorescence, are particularly relevant for the development of sensors.

The UV-Vis absorption spectrum of this compound is expected to show characteristic absorption bands in the ultraviolet region, arising from π → π* electronic transitions within the conjugated system of the phenyl rings and the benzoyl group. core.ac.ukresearchgate.net The absorption maxima are influenced by the solvent polarity.

Derivatives of this compound can be designed to be fluorescent, making them suitable for use as chemical sensors, for example, for saccharides. nih.gov The fluorescence properties are highly dependent on the molecular structure and the environment. The emission spectrum is typically Stokes-shifted to a longer wavelength relative to the absorption spectrum. The interaction of the boronic acid moiety with analytes like diols (e.g., glucose) can lead to changes in the fluorescence intensity or wavelength, forming the basis of a sensing mechanism. core.ac.uknih.gov

Time-resolved fluorescence spectroscopy can be used to measure the fluorescence lifetime (τ) of emissive derivatives of this compound. The lifetime is the average time the molecule spends in the excited state before returning to the ground state. Phenylboronic acid itself has been reported to have complex decay kinetics with multiple lifetime components. core.ac.uk

Fluorescence quenching studies are crucial for understanding the sensing mechanism. Quenching refers to any process that decreases the fluorescence intensity of a sample. The primary mechanisms are:

Dynamic Quenching: This occurs when the excited fluorophore collides with a quencher molecule, leading to non-radiative de-excitation. In dynamic quenching, the fluorescence lifetime decreases as the quencher concentration increases.

Static Quenching: This involves the formation of a non-fluorescent ground-state complex between the fluorophore and the quencher. In this case, the fluorescence lifetime of the uncomplexed fluorophore remains unchanged.

By analyzing the effect of a quencher on both the fluorescence intensity and lifetime (e.g., through Stern-Volmer plots), the dominant quenching mechanism can be determined, which is essential for designing and optimizing fluorescent probes. core.ac.uk

X-ray Crystallography for Precise Solid-State Structure Determination

While a specific crystal structure for this compound is not publicly available, the solid-state arrangement can be predicted based on the known crystallographic behavior of phenylboronic acids. mdpi.com Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing accurate data on bond lengths, bond angles, and intermolecular interactions.

It is highly characteristic for phenylboronic acids to form centrosymmetric dimers in the solid state. mdpi.com This dimerization occurs through a pair of intermolecular hydrogen bonds between the hydroxyl groups of two boronic acid moieties. Within this hydrogen-bonded ring, the hydroxyl groups typically adopt a syn-anti conformation.

N-H···O=C Hydrogen Bonds: Hydrogen bonds between the amide N-H donor of one molecule and the carbonyl oxygen acceptor of a neighboring molecule.

π-π Stacking: Interactions between the aromatic rings of adjacent molecules.

Determining the crystal structure would confirm these interactions and reveal the precise molecular conformation, including the dihedral angles between the two phenyl rings.

Quantum Chemical and Computational Modeling

Density Functional Theory (DFT) has emerged as a powerful computational method for investigating the structural and electronic properties of molecules, offering profound insights into their stability, reactivity, and spectroscopic characteristics. For aromatic boronic acids and their derivatives, DFT calculations are instrumental in elucidating the intricate relationship between molecular structure and chemical behavior. These calculations are typically performed using a functional, such as B3LYP, in conjunction with a basis set like 6-311++G(d,p), which provides a reliable balance of accuracy and computational cost for organic molecules.

From the optimized geometry, a wealth of electronic properties can be calculated. The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of paramount importance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (ΔE_gap) is a critical indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. researchgate.net

Furthermore, DFT enables the calculation of global reactivity descriptors, which quantify different aspects of a molecule's reactivity. These descriptors, derived from the energies of the frontier orbitals, provide a quantitative framework for predicting chemical behavior. youtube.com

Key Global Reactivity Descriptors:

Ionization Potential (I): The energy required to remove an electron (approximated as -E_HOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -E_LUMO).

Electronegativity (χ): The tendency to attract electrons, calculated as (I + A) / 2.

Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as (I - A) / 2.

Chemical Softness (S): The reciprocal of hardness (1/η), indicating a higher propensity for chemical reactions. researchgate.net

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons, calculated as χ² / (2η).

Another powerful tool derived from DFT is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across the molecule, highlighting electron-rich regions (nucleophilic sites, typically colored in red or yellow) and electron-poor regions (electrophilic sites, colored in blue). For this compound, the oxygen atoms of the boronic acid and amide carbonyl groups, along with the aromatic rings, are expected to be key sites for electrophilic attack, while the hydrogen atoms of the hydroxyl and amide groups would be primary electrophilic centers. nih.gov

While specific DFT data for this compound is not extensively published, the table below presents representative theoretical values for a closely related compound, 3-bromophenylboronic acid, calculated at the B3LYP/6-311++G(d,p) level, to illustrate the typical output of such an analysis. dovepress.com

| Parameter | Calculated Value | Unit |

| E_HOMO | -7.01 | eV |

| E_LUMO | -1.54 | eV |

| Energy Gap (ΔE) | 5.47 | eV |

| Ionization Potential (I) | 7.01 | eV |

| Electron Affinity (A) | 1.54 | eV |

| Electronegativity (χ) | 4.275 | eV |

| Chemical Hardness (η) | 2.735 | eV |

| Chemical Softness (S) | 0.366 | eV⁻¹ |

| Electrophilicity Index (ω) | 3.33 | eV |

| Table 1: Representative DFT-Calculated Electronic Properties and Global Reactivity Descriptors for a Substituted Phenylboronic Acid. |

Molecular Dynamics (MD) simulations offer a dynamic perspective on the behavior of molecules, providing invaluable insights into their conformational flexibility and intermolecular interactions over time. While DFT calculations excel at describing the static, ground-state properties of a single molecule, MD simulations model the complex dance of multiple molecules in a defined environment (e.g., in solution or a condensed phase), governed by a classical force field. youtube.com This technique is particularly useful for understanding how molecules like this compound interact with each other and with solvent molecules, which is crucial for predicting material properties and biological interactions.

An MD simulation of this compound would typically involve placing a number of these molecules in a simulation box, often filled with a solvent like water, and then calculating their trajectories over time by solving Newton's equations of motion. nih.gov The analysis of these trajectories can reveal detailed information about the system's structural and dynamic properties.

Key areas of investigation using MD simulations include: